molecular formula C10H13NO6 B13963569 1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione

1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B13963569
M. Wt: 243.21 g/mol
InChI Key: QBVZDKBMPNRNCZ-UHFFFAOYSA-N
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Description

1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core with a tetrahydro-2H-pyran-4-yloxycarbonyl group attached

Preparation Methods

The synthesis of 1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of pyrrolidine-2,5-dione with tetrahydro-2H-pyran-4-yloxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the tetrahydro-2H-pyran-4-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a drug candidate due to its unique structural properties.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The tetrahydro-2H-pyran-4-yloxy group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine-2,5-dione core may also play a role in binding to active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar compounds include:

    4-[(2-Tetrahydropyranyl)oxy]phenol: This compound also features a tetrahydropyranyl group and is used in similar applications.

    O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another compound with a tetrahydropyranyl group, used in the synthesis of potential inhibitors.

    1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-: This compound is used in organic synthesis and shares structural similarities.

1-{[(Tetrahydro-2h-pyran-4-yloxy)carbonyl]oxy}pyrrolidine-2,5-dione stands out due to its unique combination of a pyrrolidine-2,5-dione core and a tetrahydro-2H-pyran-4-yloxy group, which provides it with distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO6

Molecular Weight

243.21 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) oxan-4-yl carbonate

InChI

InChI=1S/C10H13NO6/c12-8-1-2-9(13)11(8)17-10(14)16-7-3-5-15-6-4-7/h7H,1-6H2

InChI Key

QBVZDKBMPNRNCZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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